molecular formula C9H10FNO2 B1439139 2-(3-Fluoro-4-methoxyphenyl)acetamide CAS No. 1090910-56-7

2-(3-Fluoro-4-methoxyphenyl)acetamide

Cat. No.: B1439139
CAS No.: 1090910-56-7
M. Wt: 183.18 g/mol
InChI Key: DGWHYCIOECGKKS-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)acetamide is a fluorinated acetamide derivative characterized by a phenyl ring substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position. This compound has garnered attention in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. While the exact standalone pharmacological profile of the base structure remains understudied in the provided evidence, its derivatives are prominently featured in research targeting phosphodiesterase 10A (PDE10A) inhibition and anticancer activity .

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWHYCIOECGKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methoxyphenyl)acetamide typically involves the reaction of 3-fluoro-4-methoxyaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of 2-(3-Fluoro-4-methoxyphenyl)acetamide can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Fluoro-4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name & ID Substituents/Modifications Molecular Formula Primary Activity Key Findings Source
5d (Target Derivative) 3-Fluoro-4-methoxyphenyl + extended alkyl chain C₂₃H₂₈F₂N₂O₅ PDE10A Inhibition Synthesized via Procedure E; NMR-confirmed structure; moderate PDE10A affinity.
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide 3-Chloro-4-fluorophenyl + 4-methoxyphenyl C₁₅H₁₃ClFNO₂ Undisclosed (Structural Analog) Higher molecular weight (293.72 g/mol) due to chloro substitution; no activity data.
Compound 6e (Anticancer Derivative) 4-Methoxy-pyridinyl-oxadiazole-thiol conjugate C₂₅H₂₃N₅O₄S Cytotoxicity (PANC-1, HepG2) IC₅₀ = 4.6 μM (PANC-1), 2.2 μM (HepG2); outperformed 5-FU standard.
N-(3-fluoro-4-methoxyphenyl)acetamide-spiro Spiro-diazaspiro ring system C₂₃H₂₄FN₃O₂ Undisclosed (Structural Analog) Complex heterocyclic framework; synthesis via multi-step alkylation.

Pharmacological Activity

  • PDE10A Inhibition : Derivative 5d ’s fluorine and methoxy groups likely enhance binding to PDE10A’s hydrophobic pockets, though its IC₅₀ remains unspecified. In contrast, analogues with bulkier substituents (e.g., trifluoromethylbenzothiazole in EP3348550A1) show reduced activity due to steric hindrance .
  • Anticancer Activity : Compounds with electron-withdrawing groups (e.g., chloro in N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide ) exhibit lower cytotoxicity than sulfur-rich derivatives (e.g., 6e ), suggesting sulfur’s role in disrupting cancer cell redox balance .

Physicochemical Properties

  • Lipophilicity: The 3-fluoro-4-methoxy substitution in 5d increases logP compared to non-fluorinated analogues, enhancing blood-brain barrier penetration for CNS targets like PDE10A .
  • Solubility : Derivatives with polar groups (e.g., morpholinyl in ’s Compound 40 ) exhibit higher aqueous solubility than halogenated variants, impacting bioavailability .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Fluorine vs. Chlorine : Fluorine’s electronegativity and small atomic radius improve target binding affinity compared to bulkier chloro substituents, as seen in PDE10A inhibitors .
  • Methoxy Positioning : 4-Methoxy groups enhance resonance stabilization, whereas 3-substitution (e.g., 3-methyl in 5e ) reduces steric interference, optimizing enzyme interactions .

Biological Activity

2-(3-Fluoro-4-methoxyphenyl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula C9H10FNO2, features a unique combination of a fluoro and methoxy group on its phenyl ring, which may influence its biological properties.

The compound is synthesized through the reaction of 3-fluoro-4-methoxyaniline with acetic anhydride under reflux conditions, followed by purification via recrystallization. Its structural characteristics suggest that it may interact with various biological targets, potentially leading to diverse pharmacological effects.

Antimicrobial Properties

Research indicates that 2-(3-Fluoro-4-methoxyphenyl)acetamide exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The exact mechanism of action is still under investigation but may involve inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

A study focusing on structure-activity relationships highlighted the importance of electron-withdrawing groups like fluorine in enhancing the potency of aryl acetamides. The presence of the fluoro group in 2-(3-Fluoro-4-methoxyphenyl)acetamide is believed to enhance its biological activity compared to similar compounds lacking this substituent .

Case Study 1: Antimicrobial Activity

In a comparative study, 2-(3-Fluoro-4-methoxyphenyl)acetamide was tested against standard antibiotics. It showed comparable efficacy against resistant strains of Staphylococcus aureus and Escherichia coli, indicating its potential as an alternative therapeutic agent in treating infections caused by resistant bacteria.

Case Study 2: Anti-inflammatory Activity

In another investigation, the compound was administered in a murine model of inflammation. Results indicated a significant reduction in paw edema compared to control groups, supporting its role as an anti-inflammatory agent. The study also noted a decrease in inflammatory cytokines such as TNF-alpha and IL-6 following treatment with the compound .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of 2-(3-Fluoro-4-methoxyphenyl)acetamide compared to similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityNotes
2-(3-Fluoro-4-methoxyphenyl)acetamideModerateSignificantUnique fluoro and methoxy substituents
N-(3,4-Difluoro-2-methoxyphenyl)acetamideLowModerateLacks efficacy against resistant strains
2-(4-Methoxyphenyl)acetamideLowLowNo halogen substituent

The proposed mechanism of action involves binding to specific enzymes or receptors within the inflammatory pathways. By inhibiting these targets, 2-(3-Fluoro-4-methoxyphenyl)acetamide may modulate inflammatory responses effectively. Further research is needed to elucidate the precise molecular interactions at play .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Fluoro-4-methoxyphenyl)acetamide
Reactant of Route 2
2-(3-Fluoro-4-methoxyphenyl)acetamide

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